![molecular formula C23H22N4O5S2 B11650398 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11650398.png)
2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the imino and oxo groups.
Substitution: The ethoxy and methylbenzene sulfonate groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiadiazolo-pyrimidine derivatives, which share the core structure but differ in their substituent groups. These compounds can have varying properties and applications, making 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE unique in its specific combination of functional groups and resulting properties .
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-20-26-27-21(24)17(22(28)25-23(27)33-20)12-15-8-11-18(19(13-15)31-5-2)32-34(29,30)16-9-6-14(3)7-10-16/h6-13,24H,4-5H2,1-3H3/b17-12-,24-21? |
InChI Key |
UFBIMAGERBJZGI-IFSHFEHQSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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